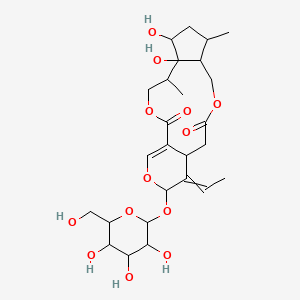
N,N',N''-(nitrilotris(ethane-2,1-diyl))tris(2,2-dichloroacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N’,N’'-(nitrilotris(ethane-2,1-diyl))tris(2,2-dichloroacetamide)” is a chemical compound that has been used in various studies . It is often used in the formation of complexes due to its ability to provide dynamic coordination spheres .
Synthesis Analysis
The synthesis of “N,N’,N’'-(nitrilotris(ethane-2,1-diyl))tris(2-bromoacetamide)” (a related compound) was described in a study . Tris(2-aminoethyl)amine and dry triethylamine were mixed in dry dichloromethane. Then bromoacetyl bromide was added dropwise into the solution at 0 °C and the mixture was stirred at room temperature for 6 hours .Molecular Structure Analysis
The molecular structure of this compound is complex and can be influenced by the precise transfer of protons and electrons . The compound has been used to form di-Fe complexes, where the movements of protons and electrons are pinpointed during the stepwise oxidation of a di-Fe II species to one with an Fe III Fe IV core .Chemical Reactions Analysis
The compound has been used in the formation of di-Fe complexes, which exhibit diverse chemical reactivity linked to the precise transfer of protons and electrons . The oxidation of an [Fe II - (μ-OH)-Fe III] complex led to the corresponding di-Fe III species .Wissenschaftliche Forschungsanwendungen
Biomedical Research: Stable Dichloroacetate Derivative
CAY10703 is recognized as a stable dichloroacetate derivative . In biomedical research, stable dichloroacetate derivatives are often explored for their potential therapeutic effects. They can play a role in modulating metabolism and have been studied in the context of treating metabolic disorders and certain types of cancer.
Coordination Chemistry: Bimetallic Complex Formation
The compound’s structure allows it to act as a ligand in coordination chemistry, forming bimetallic complexes . These complexes are of interest for their unique electronic and magnetic properties, which can be tuned for applications such as catalysis, magnetic materials, and sensors.
Molecular Magnetism: Zero Field Splitting and Slow Magnetic Relaxation
CAY10703-related ligands have been used to synthesize molecules with large zero-field splitting and slow magnetic relaxation . These properties are crucial for the development of single-molecule magnets (SMMs), which are promising for future data storage technologies.
Biochemistry: Buffer Component
In biochemistry, compounds like CAY10703 are utilized as components of buffers to maintain solution stability and pH balance . This is essential in various experimental procedures, including enzyme kinetics and protein purification.
Material Science: Flame Retardant Synthesis
Research has been conducted on using derivatives of CAY10703 for the synthesis of flame retardants . These additives enhance fire safety and can also influence the crystallization rate of polymers, improving material properties.
Wirkmechanismus
Target of Action
CAY10703, also known as N,N’,N’'-(nitrilotris(ethane-2,1-diyl))tris(2,2-dichloroacetamide), primarily targets all pyruvate dehydrogenase kinase (PDHK) isoforms . PDHKs are enzymes that phosphorylate and inhibit pyruvate dehydrogenase (PDH) in mitochondria . This inhibition has relevance to various diseases, including cancer and type 2 diabetes .
Mode of Action
CAY10703 interacts with its targets by inhibiting PDHK, which in turn shifts cell metabolism from glycolysis to mitochondrial glucose oxidation . This shift in metabolism is particularly significant in the context of cancer cells, which typically rely on glycolysis for energy production .
Biochemical Pathways
The inhibition of PDHK by CAY10703 affects the glycolysis pathway and promotes mitochondrial glucose oxidation . This metabolic shift has downstream effects on cellular energy production and can influence the growth and proliferation of cells, particularly cancer cells .
Result of Action
CAY10703 has been found to be significantly cytotoxic against leukemia cell lines . It reduces both basal and maximal respiration in leukemia cells , indicating a profound impact on cellular metabolism. It is approximately three-fold less cytotoxic against peripheral blood mononuclear cells from healthy blood donors , suggesting some degree of selectivity in its action.
Action Environment
The action, efficacy, and stability of CAY10703 can be influenced by various environmental factors. For instance, the compound’s stability and solubility can be affected by temperature and the pH of the solution . Additionally, the compound’s cytotoxic effects can be influenced by the specific metabolic environment of the target cells . .
Eigenschaften
IUPAC Name |
N-[2-[bis[2-[(2,2-dichloroacetyl)amino]ethyl]amino]ethyl]-2,2-dichloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl6N4O3/c13-7(14)10(23)19-1-4-22(5-2-20-11(24)8(15)16)6-3-21-12(25)9(17)18/h7-9H,1-6H2,(H,19,23)(H,20,24)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWSCUTUXVKDSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCNC(=O)C(Cl)Cl)CCNC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl6N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[bis[2-[(2,2-dichloroacetyl)amino]ethyl]amino]ethyl]-2,2-dichloroacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


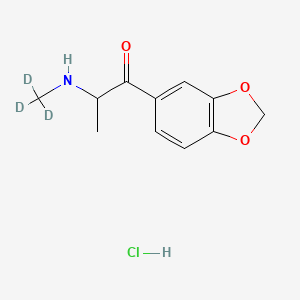
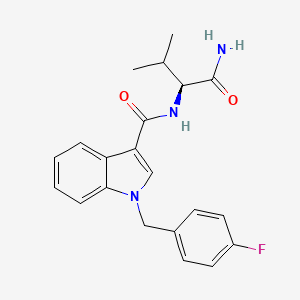
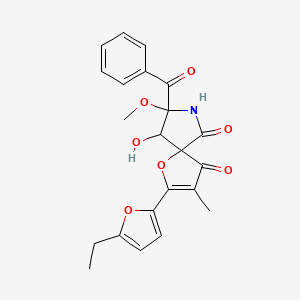
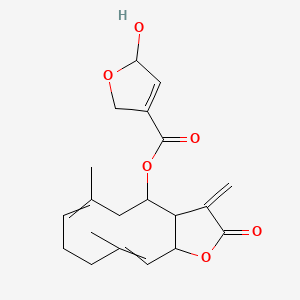

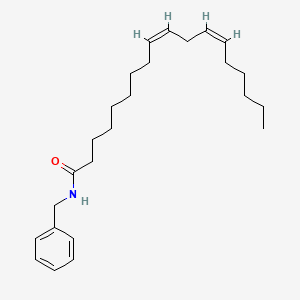

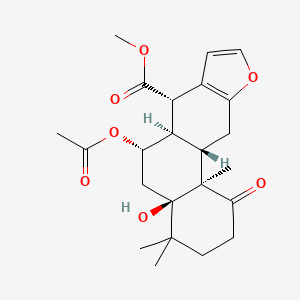
![1-(4-{[1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy}-3,5-dimethoxyphenyl)propane-1,2,3-triol](/img/structure/B593450.png)

